![molecular formula C9H7ClFNO2 B2934254 N-(2-Chloroacetyl)-4-fluorobenzamide CAS No. 897027-67-7](/img/structure/B2934254.png)
N-(2-Chloroacetyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of N-(2-Chloroacetyl)-4-fluorobenzamide, compounds with similar structures have been synthesized using various methods. For instance, Lidocaine, a member of the Caine family of pharmaceutical local anesthetics, can be synthesized via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide . Another example is the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which involves the reaction of L-proline with chloroacetyl chloride .Scientific Research Applications
Antihistaminic Activity
N-(2-Chloroacetyl)-4-fluorobenzamide: , also known as bilastine, is a potent second-generation histamine H₁ receptor antagonist. It is effective in treating allergic conditions such as allergic rhinitis (hay fever) and allergic urticaria (hives). By blocking the action of histamine, it reduces symptoms like sneezing, runny nose, itchy eyes, and skin welts .
Antimicrobial and Antiproliferative Agents
Derivatives of N-(2-Chloroacetyl)-4-fluorobenzamide have been studied for their potential as antimicrobial and antiproliferative agents. These compounds have shown promise in combating drug resistance by pathogens and cancerous cells, indicating their significance in developing new therapeutic strategies .
Mechanism of Action
Target of Action
N-(2-Chloroacetyl)-4-fluorobenzamide is a synthetic compound that has been studied for its potential biological activities. It’s worth noting that similar compounds, such as local anesthetics, act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
Analogous compounds, such as local anesthetics, affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
It’s worth noting that similar compounds, such as local anesthetics, can affect the membrane potential by reducing na+ passage through sodium ion channels .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as local anesthetics, have been studied extensively .
Result of Action
Similar compounds, such as local anesthetics, are known to block the generation and conduction of nerve impulses, thereby temporarily relieving pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Chloroacetyl)-4-fluorobenzamide. For instance, the presence of certain pesticides has been found to inhibit the synthesis of certain bacterial lipids, potentially affecting the action of similar compounds .
properties
IUPAC Name |
N-(2-chloroacetyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO2/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZOYBWLXURYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.